L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)
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Overview
Description
SKF 106760 is a small molecule drug developed by Smithkline Beecham Plc. It functions as a glycoprotein IIb/IIIa antagonist, specifically targeting the integrin alpha-IIb/beta-3 receptors. This compound was initially researched for its potential therapeutic applications in treating thromboembolism and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 106760 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves organic reactions typical for creating complex small molecules, such as amide bond formation, sulfonation, and cyclization .
Industrial Production Methods
Industrial production of SKF 106760 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also involve purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SKF 106760 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SKF 106760 can undergo substitution reactions, particularly at positions susceptible to nucleophilic or electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its effects on platelet aggregation and its potential to prevent thrombosis.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, particularly in preventing blood clots.
Industry: Potential applications in the development of new anticoagulant drugs and as a reference compound in pharmaceutical research
Mechanism of Action
SKF 106760 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors on platelets. This inhibition prevents the binding of fibrinogen and other ligands, thereby blocking platelet aggregation and thrombus formation. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a crucial role in platelet adhesion and aggregation .
Comparison with Similar Compounds
Similar Compounds
Tirofiban: Another glycoprotein IIb/IIIa antagonist used clinically to prevent thrombosis.
Eptifibatide: A cyclic heptapeptide that also targets glycoprotein IIb/IIIa receptors.
Abciximab: A monoclonal antibody fragment that inhibits platelet aggregation by blocking glycoprotein IIb/IIIa receptors.
Uniqueness
SKF 106760 is unique due to its specific chemical structure and its potent antagonistic effects on glycoprotein IIb/IIIa receptors. Unlike some other compounds, SKF 106760 was designed to have a high affinity for its target receptors, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
126053-71-2 |
---|---|
Molecular Formula |
C23H39N9O8S2 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid |
InChI |
InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1 |
InChI Key |
MWLMZCNGBAIZSG-AYMQEEERSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
SMILES |
CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
Canonical SMILES |
CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CRGDX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2 SK and F 106760 SK and F-106760 SKF 106760 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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